molecular formula C17H22O2 B8583277 4-Propynoyl-2,6-di-tert-butylphenol CAS No. 113101-46-5

4-Propynoyl-2,6-di-tert-butylphenol

Cat. No. B8583277
M. Wt: 258.35 g/mol
InChI Key: BXVIDEXSGDXRGW-UHFFFAOYSA-N
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Description

4-Propynoyl-2,6-di-tert-butylphenol is a useful research compound. Its molecular formula is C17H22O2 and its molecular weight is 258.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Propynoyl-2,6-di-tert-butylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Propynoyl-2,6-di-tert-butylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

113101-46-5

Product Name

4-Propynoyl-2,6-di-tert-butylphenol

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

1-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-yn-1-one

InChI

InChI=1S/C17H22O2/c1-8-14(18)11-9-12(16(2,3)4)15(19)13(10-11)17(5,6)7/h1,9-10,19H,2-7H3

InChI Key

BXVIDEXSGDXRGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3.40 g (20.0 mmol) of bis(trimethylsilyl)acetylene and 4.03 g (15.0 mmol) of 3,5-di-t-butyl-4-hydroxybenzoyl chloride [which is prepared from 3,5-di-t-butyl-4-hydroxybenzoic acid by treatment with oxalyl chloride (benzene, 60°, 2h)] in 80 mL of methylene chloride is treated at -78° with 1.78 mL (16.5 mmol) of titanium tetrachloride. The resulting dark mixture is stirred at -78° for 30 minutes and then is allowed to warm to 0° and stirred for an additional 30 minutes. The reaction solution is poured into 3N HCl and the layers are separated. The aqueous portion is extracted with pentane and the combined organic phase is washed with sat. NaCl and dried (MgSO4). The crude silylacetylene intermediate is concentrated, dissolved in 100 mL of methanol and then is treated at room temperature with 20 mL of 0.01M borax. After stirring the mixture at 25° overnight, it is poured into 3N HCl and the aqueous layer is extracted with pentane. The combined organic phase is washed with sat. NaCl and dried (MgSO4). Recyrstallization from hexane affords 2.40 g (62%) of the title compound: mp 100°-101°; IR (CCl4) 3620(s), 3300(m), 2950(s), 2090(m), 1640(s), 1580(s), 1290(s), 1215(vs) cm-1 ; 1H-NMR (CDCl3)δ(ppm) 1.45(s, 18H), 3.30(s, 1H), 5.80(s, 1H), 8.00(s, 2H); 13C-NMR (CDCl3)δ30.09, 34.41, 79.84, 80.80, 127.76, 128.51, 136.34, 160.02, 176.67 ppm.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.78 mL
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62%

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